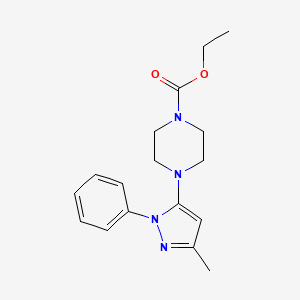

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms The pyrazole ring is substituted with a phenyl group and a methyl group, while the piperazine ring is substituted with an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings can be coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the design and synthesis of novel pharmaceutical agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

Industrial Applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate the activity of its targets. The piperazine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness: Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is unique due to the presence of both a pyrazole ring and a piperazine ring, which can confer distinct pharmacological properties. The combination of these two rings can enhance the compound’s ability to interact with multiple biological targets, making it a versatile scaffold for drug design.

Biologische Aktivität

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS: 1637223-69-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

- Molecular Formula : C17H22N4O2

- Molecular Weight : 314.39 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent attachment to the piperazine moiety. The structural configuration allows for various substitutions that can enhance its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds are being explored for their potential in cancer therapeutics due to their ability to inhibit tumor cell proliferation and induce apoptosis .

Anti-inflammatory Properties

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives have demonstrated notable anti-inflammatory effects. In studies utilizing carrageenan-induced rat paw edema models, these compounds exhibited significant inhibition of inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) . The selectivity for COX enzymes (COX-1 and COX-2) further supports their potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro assays against various bacterial strains showed promising results, indicating that it may disrupt bacterial cell membranes, leading to cell lysis . Additionally, studies on antifungal efficacy against phytopathogenic fungi revealed moderate to excellent activities, suggesting its potential application in agricultural settings .

Case Studies

| Study | Findings |

|---|---|

| Antitumor Evaluation | Inhibition of BRAF(V600E) with IC50 values indicating significant antitumor activity. |

| Anti-inflammatory Assessment | Demonstrated a reduction in edema in animal models with a selectivity index favoring COX inhibition. |

| Antibacterial Activity | Effective against multiple strains with mechanisms involving membrane disruption. |

Structure–Activity Relationship (SAR)

The SAR analysis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives indicates that modifications on the pyrazole ring can significantly influence biological activity. For instance:

- Substituent Variations : Different aryl groups on the pyrazole ring can enhance potency against specific targets.

- Piperazine Modifications : Alterations in the piperazine moiety affect solubility and bioavailability, impacting overall efficacy.

Eigenschaften

IUPAC Name |

ethyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-23-17(22)20-11-9-19(10-12-20)16-13-14(2)18-21(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXHSPWYEXRMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=NN2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.